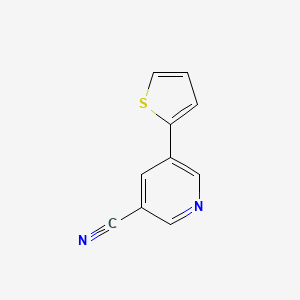
5-(Tiofen-2-il)nicotinonitrilo
Descripción general
Descripción
5-(Thiophen-2-yl)nicotinonitrile is a chemical compound with the formula C10H6N2S and a molecular weight of 186.23 g/mol . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 5-(Thiophen-2-yl)nicotinonitrile and its derivatives has been reported in several studies . For instance, a series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .Molecular Structure Analysis
The molecular structure of 5-(Thiophen-2-yl)nicotinonitrile and its derivatives has been studied using various techniques such as DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .Chemical Reactions Analysis
The Stille coupling reaction was performed to prepare 6-[5-(thiophen-2-yl)furan-2-yl]nicotinonitrile via palladium-catalyzed coupling reaction .Aplicaciones Científicas De Investigación
Actividad Fungicida
5-(Tiofen-2-il)nicotinonitrilo: se ha identificado como un compuesto líder significativo en la actividad fungicida. La investigación indica que ciertos derivados de este compuesto, particularmente aquellos con un grupo cloro en la sexta posición, exhiben prometedoras propiedades fungicidas contra enfermedades de los cultivos como el Mildiu Vellosito del Pepino (CDM). Estos hallazgos sugieren un potencial para una mayor optimización estructural y desarrollo de fungicidas efectivos .
Propiedades Antimicrobianas
Los derivados del tiofeno, incluido el This compound, han mostrado actividades antimicrobianas. Esta amplia aplicación sugiere que estos compuestos pueden usarse en el desarrollo de nuevos agentes antimicrobianos para combatir diversas infecciones bacterianas y fúngicas .
Usos Analgésicos y Antiinflamatorios
En el campo médico, los derivados del tiofeno son reconocidos por sus propiedades analgésicas y antiinflamatorias. Esto indica que el This compound podría usarse potencialmente en la síntesis de nuevos medicamentos para el alivio del dolor y antiinflamatorios .
Efectos Antihipertensivos
Los compuestos del tiofeno también se han asociado con efectos antihipertensivos. Esto sugiere una posible aplicación del This compound en la creación de tratamientos para la presión arterial alta .
Actividad Antitumoral
La actividad antitumoral de los derivados del tiofeno es otra área importante de investigaciónThis compound puede contribuir al desarrollo de nuevos fármacos anticancerígenos, ampliando el arsenal contra diversas formas de cáncer .
Aplicaciones en la Ciencia de Materiales
Más allá de las aplicaciones médicas, los derivados del tiofeno se utilizan en la ciencia de los materiales, como en la fabricación de diodos emisores de luz (LED). Esto sugiere que el This compound podría desempeñar un papel en el desarrollo de materiales y dispositivos electrónicos .
Inhibición de la Corrosión
En aplicaciones industriales, los compuestos del tiofeno sirven como inhibidores de la corrosión para los metales. Esto implica que el This compound podría explorarse por su potencial en la protección de superficies metálicas de la corrosión, lo cual es crucial para extender la vida útil de las estructuras basadas en metal .
Mecanismo De Acción
Mode of Action
Many thiophene derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 5-(Thiophen-2-yl)nicotinonitrile could potentially interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the wide range of biological activities exhibited by thiophene derivatives , it is likely that this compound could potentially affect multiple biochemical pathways.
Result of Action
Without specific studies on 5-(Thiophen-2-yl)nicotinonitrile, it’s difficult to describe the precise molecular and cellular effects of this compound’s action. Based on the known activities of other thiophene derivatives , it could potentially have a range of effects depending on the specific targets it interacts with.
Safety and Hazards
Direcciones Futuras
The future directions for 5-(Thiophen-2-yl)nicotinonitrile research could include further structural optimization of its derivatives . For instance, compound 4f, a derivative of 5-(Thiophen-2-yl)nicotinonitrile, is considered a promising fungicide candidate against cucumber downy mildew (CDM) that can be used for further development .
Análisis Bioquímico
Biochemical Properties
5-(Thiophen-2-yl)nicotinonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with DNA, leading to DNA degradation . It also exhibits broad-spectrum antimicrobial activity, being effective against both Gram-positive and Gram-negative bacterial strains . The interaction of 5-(Thiophen-2-yl)nicotinonitrile with superoxide dismutase (SOD) mimics its activity, inhibiting the generation of superoxide radicals . These interactions highlight the compound’s potential as an antimicrobial and antioxidant agent.
Cellular Effects
The effects of 5-(Thiophen-2-yl)nicotinonitrile on various cell types and cellular processes are profound. This compound has been observed to induce DNA and protein degradation in bacterial cells, leading to cell death . Additionally, it exhibits antifungal activity against Saccharomyces cerevisiae
Molecular Mechanism
At the molecular level, 5-(Thiophen-2-yl)nicotinonitrile exerts its effects through several mechanisms. It binds to DNA, causing structural changes that lead to degradation . The compound also interacts with enzymes such as superoxide dismutase, inhibiting their activity and reducing the generation of reactive oxygen species . These molecular interactions are crucial for understanding the compound’s antimicrobial and antioxidant properties.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-(Thiophen-2-yl)nicotinonitrile over time in laboratory settings are important factors in its biochemical analysis. Studies have shown that the compound remains stable under various conditions, maintaining its antimicrobial and antioxidant activities . Long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that 5-(Thiophen-2-yl)nicotinonitrile can sustain its biological activity over extended periods.
Dosage Effects in Animal Models
The effects of 5-(Thiophen-2-yl)nicotinonitrile vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and antioxidant activities without noticeable toxic effects . At higher doses, toxic effects such as cellular damage and oxidative stress have been observed . These findings underscore the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
5-(Thiophen-2-yl)nicotinonitrile is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism involves its conversion into various intermediates, which can further interact with cellular components . These metabolic interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 5-(Thiophen-2-yl)nicotinonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with cellular transport mechanisms.
Subcellular Localization
5-(Thiophen-2-yl)nicotinonitrile is localized in specific subcellular compartments, where it exerts its biological effects. The compound’s targeting signals and post-translational modifications direct it to organelles such as the nucleus and mitochondria . These subcellular localizations are critical for its activity and function, influencing its interactions with cellular components.
Propiedades
IUPAC Name |
5-thiophen-2-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2S/c11-5-8-4-9(7-12-6-8)10-2-1-3-13-10/h1-4,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIJNJZPWVSQPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705748 | |
| Record name | 5-(Thiophen-2-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1346687-10-2 | |
| Record name | 3-Pyridinecarbonitrile, 5-(2-thienyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346687-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Thiophen-2-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



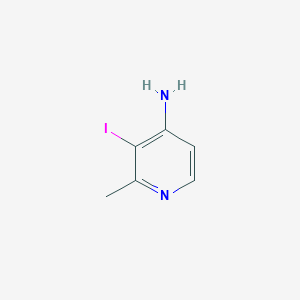
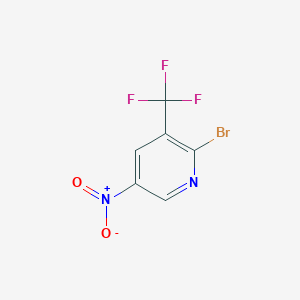
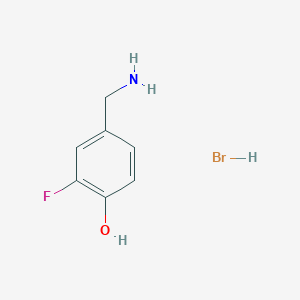
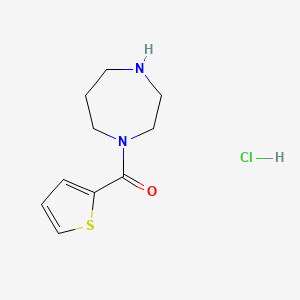
![Ethyl 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B1523403.png)

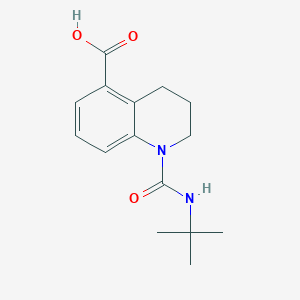
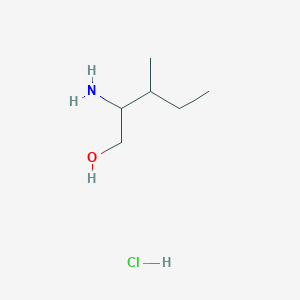
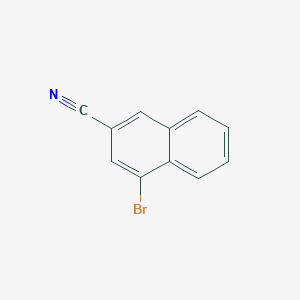
![tert-Butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1523411.png)

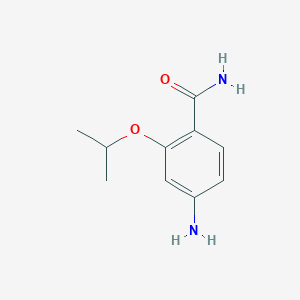
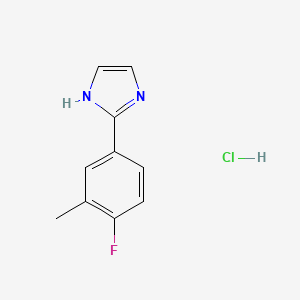
![4-[(2-Phenylethyl)amino]phenol hydrobromide](/img/structure/B1523419.png)